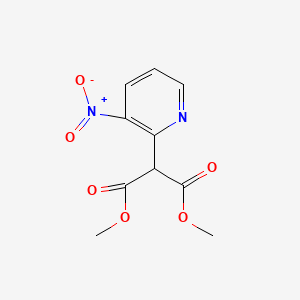
(4-Perfluorotolyl)triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Perfluorotolyl)triethoxysilane, also known as 4-PFTES, is a functionalized silane compound with a wide range of applications in a variety of scientific fields. It is a colorless and volatile liquid with a molecular formula of C8F15Si(OC2H5)3 and a molecular weight of 454.44 g/mol. 4-PFTES is a versatile compound that can be used as a reagent, a coupling agent, and a cross-linking agent. It is used in a variety of scientific research applications, including organic and inorganic chemistry, materials science, biochemistry, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
(4-Perfluorotolyl)triethoxysilane: is utilized in proteomics, which is the large-scale study of proteins. It’s particularly useful in the modification of surfaces to attach proteins for subsequent analysis. This compound’s ability to form stable covalent bonds with the amino groups on proteins makes it an invaluable tool for creating protein-resistant surfaces, which are essential for accurate mass spectrometry readings .
Surface Modification
In materials science, (4-Perfluorotolyl)triethoxysilane is applied to modify the surface properties of various substrates. Its perfluorinated aryl group imparts hydrophobicity and oleophobicity, making surfaces resistant to water and oil. This is critical in creating self-cleaning surfaces, anti-fouling coatings, and in improving the durability of materials exposed to harsh environmental conditions .
Catalysis
The compound is explored in catalysis research due to its potential to modify the Lewis acidity of silicon-based catalysts. By attaching perfluorotolyl groups to silicon atoms, researchers aim to enhance the reactivity of silane-based catalysts. This could lead to more efficient catalytic processes in organic synthesis, potentially reducing the energy requirements and improving the yield of chemical reactions .
Polymer Chemistry
In polymer chemistry, (4-Perfluorotolyl)triethoxysilane is used to synthesize novel polymers with enhanced properties. For instance, it can be incorporated into polyurethane dispersions to improve their water resistance and mechanical strength. This has implications for the development of high-performance coatings and adhesives that can withstand extreme conditions .
Eigenschaften
IUPAC Name |
triethoxy-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F7O3Si/c1-4-21-24(22-5-2,23-6-3)12-10(16)8(14)7(13(18,19)20)9(15)11(12)17/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRVMWUGNXEKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F7O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382594 |
Source


|
| Record name | (4-perfluorotolyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Perfluorotolyl)triethoxysilane | |
CAS RN |
561069-04-3 |
Source


|
| Record name | (4-perfluorotolyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Trifluoromethyltetrafluorophenyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)





